molecular formula C8H10N2O B186553 N-(5-methylpyridin-2-yl)acetamide CAS No. 4931-47-9

N-(5-methylpyridin-2-yl)acetamide

Cat. No. B186553
CAS RN: 4931-47-9
M. Wt: 150.18 g/mol
InChI Key: ARHIRVVLQAQUCO-UHFFFAOYSA-N
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Description

“N-(5-methylpyridin-2-yl)acetamide” is a chemical compound with the molecular formula C8H10N2O . It is a derivative of pyridine, which is a basic heterocyclic organic compound similar to benzene and pyrrole but with one CH group replaced by a nitrogen atom .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine directly or via N-[5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids produced novel pyridine derivatives .


Molecular Structure Analysis

The molecular structure of “N-(5-methylpyridin-2-yl)acetamide” consists of a pyridine ring attached to an acetamide group. The molecular weight is 150.18 g/mol .

Scientific Research Applications

Organic Chemistry Synthesis

  • Field : Organic Chemistry
  • Application : “N-(5-methylpyridin-2-yl)acetamide” is used in the synthesis of N-(Pyridin-2-yl)-Benzamides and novel pyridine derivatives .
  • Method : The synthesis involves the Michael addition amidation reaction of 2-aminopyridine and nitroolefins . In another study, a Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine with several arylboronic acids was used .
  • Results : The Fe2Ni-BDC catalyst demonstrated good efficiency in the reaction under optimal conditions . When the molar ratio of 2-aminopyridine and trans-β-nitrostyrene was 1:1, and the solvent was dichloromethane, the isolated yield of pyridyl benzamide reached 82% at 80 °C over 24 h . The catalyst can be reused without a substantial reduction in catalytic activity with 77% yield after six times of reuse .

Medicinal Chemistry

  • Field : Medicinal Chemistry
  • Application : “N-(5-methylpyridin-2-yl)acetamide” is used in the synthesis of novel pyridine derivatives via Suzuki Cross-Coupling Reaction .
  • Method : The synthesis involves a palladium-catalyzed Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine directly or via N-[5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids .

Future Directions

The future directions for “N-(5-methylpyridin-2-yl)acetamide” could involve further exploration of its potential applications in medicinal chemistry, given the biological activities observed in similar compounds .

properties

IUPAC Name

N-(5-methylpyridin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-6-3-4-8(9-5-6)10-7(2)11/h3-5H,1-2H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARHIRVVLQAQUCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70356026
Record name N-(5-methylpyridin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70356026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-methylpyridin-2-yl)acetamide

CAS RN

4931-47-9
Record name N-(5-methylpyridin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70356026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(5-METHYL-2-PYRIDYL)ACETAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14
Citations
HK Fun, CW Ooi, PS Nayak, B Narayana… - … Section E: Structure …, 2012 - scripts.iucr.org
The asymmetric unit of the title compound, C14H13BrN2O, consists of two molecules; the dihedral angles between the pyridine and benzene rings are 87.99 (9) and 84.28 (9). An …
Number of citations: 4 scripts.iucr.org
D Liang, LX Gao, Y Gao, J Xu, W Wang - … Section E: Structure …, 2008 - scripts.iucr.org
The non-H atoms of the title molecule, C14H16N4OS, are coplanar, with an rms deviation of 0.039 Å. The dihedral angle between the two aromatic rings is 2.4 (2). An intramolecular C—…
Number of citations: 2 scripts.iucr.org
PS Nayak, B Narayana, JP Jasinski… - … Section E: Structure …, 2013 - scripts.iucr.org
In the title compound, C12H10BrN3O, the dihedral angle between the mean planes of the 4-bromophenyl and pyrazin-2-yl rings is 54.6 (3). An intramolecular C—H⋯O hydrogen bond …
Number of citations: 5 scripts.iucr.org
PJ Manley, MT Bilodeau - Organic Letters, 2002 - ACS Publications
A mild, practical, one-pot method for the generation of imidoyl chlorides and their subsequent in situ reaction with pyridine-1-oxides is described. The imidoyl chlorides were formed from …
Number of citations: 78 pubs.acs.org
M Nazari Montazer, M Asadi, S Bahadorikhalili… - Medicinal Chemistry …, 2021 - Springer
In this paper, novel 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide derivatives (7a–l) are designed, synthesized, and evaluated in vitro for their urease inhibitor activities. The …
Number of citations: 12 link.springer.com
L Ma, C Xie, Y Ma, J Liu, M Xiang, X Ye… - Journal of medicinal …, 2011 - ACS Publications
Twenty-two compounds based on thiazolidine-2,4-dione moiety were synthesized and evaluated for the inhibitory potency on the production of nitric oxide (NO), inducible nitric oxide …
Number of citations: 105 pubs.acs.org
AM Abeysekera - 2022 - search.proquest.com
To better understand the structural influence of competing hydrogen-and halogen-bond interactions, we have investigated the solid-state landscape of a family of amide-substituted …
Number of citations: 2 search.proquest.com
X Li, J Han, S Bujaranipalli, J He, EY Kim, H Kim… - European Journal of …, 2022 - Elsevier
The neurofibrillary tangles (NFTs) formed from hyperphosphorylation of tau protein are closely associated with Alzheimer's disease (AD). O-GlcNAcylation of tau can negatively regulate …
Number of citations: 9 www.sciencedirect.com
B Trzewik, D Cież, M Hodorowicz, K Stadnicka - Synthesis, 2008 - thieme-connect.com
New, stable α-amido-α-aminonitrones were obtained in good yields from 3-oxobutyric acid N-pyridin-2-ylamides and nitrosobenzene. The α-amido-α-aminonitrones were then used as …
Number of citations: 9 www.thieme-connect.com
T Dipuma - 2022 - search.proquest.com
N-Succinyl-L, L-2, 6-Diaminopimelic Acid Desuccinylase (DapE) is a bacterial enzyme located in the lysine biosynthetic pathway of all Gram-negative and most Gram-positive species of …
Number of citations: 2 search.proquest.com

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